molecular formula C22H20N2O5 B2709634 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021248-78-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2709634
CAS No.: 1021248-78-1
M. Wt: 392.411
InChI Key: SJEPZSKGUXDYOY-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine-based carboxamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked via a methylene group to the carboxamide nitrogen.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-24-12-21(27-13-15-5-3-2-4-6-15)18(25)10-17(24)22(26)23-11-16-7-8-19-20(9-16)29-14-28-19/h2-10,12H,11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEPZSKGUXDYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS Number: 1021248-78-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

The molecular formula of this compound is C22H20N2O5C_{22}H_{20}N_{2}O_{5}, with a molecular weight of 392.4 g/mol. The structure features a dihydropyridine ring, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the benzo[d][1,3]dioxole moiety into the dihydropyridine framework. Detailed synthetic routes have been documented in various studies, emphasizing the importance of specific reaction conditions to achieve high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, related derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures exhibited IC50 values in the low micromolar range against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines . The mechanisms underlying these effects include:

  • EGFR Inhibition : Compounds targeting epidermal growth factor receptor (EGFR) pathways have shown promise in reducing cell proliferation and inducing apoptosis.
  • Mitochondrial Pathway Modulation : The interaction with proteins such as Bax and Bcl-2 indicates a potential mechanism through which these compounds induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity . Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus625 - 1250
Escherichia coli500 - 1000
Pseudomonas aeruginosa250 - 500

These results suggest that this compound may serve as a lead structure for developing new antibiotics or antifungal agents .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Anticancer Activity : A study reported that derivatives of benzo[d][1,3]dioxole exhibited IC50 values ranging from 2.38 µM to 4.52 µM against different cancer cell lines while showing minimal toxicity to normal cells (IC50 > 150 µM) .
  • Mechanistic Insights : Research involving molecular docking studies has illustrated how these compounds interact with target proteins involved in cell cycle regulation and apoptosis pathways .

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its dual role as an anticancer and antimicrobial agent positions it as a potential candidate for drug development. Future research should focus on optimizing its pharmacological profile through structural modifications and exploring its efficacy in vivo.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological properties that make it a candidate for drug development:

  • Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells. It interacts with cellular targets involved in growth regulation, suggesting its potential as a cancer therapeutic agent.
  • Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of pro-inflammatory prostaglandins. This mechanism underlies its analgesic and anti-inflammatory effects.
  • Antidiabetic Effects : Studies have demonstrated that it inhibits α-amylase, an enzyme crucial for carbohydrate metabolism, indicating potential applications in diabetes management.

Biochemistry

The compound may serve as a probe or ligand in biochemical assays due to its ability to interact with various biological targets:

  • Enzyme Inhibition : Its structural features allow it to modulate enzyme activity, which can be exploited in the design of inhibitors for specific biochemical pathways .

Chemical Synthesis

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can act as a building block for synthesizing more complex molecules. This versatility is valuable in developing new compounds with tailored properties for specific applications.

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of this compound demonstrated significant apoptosis induction in various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Effects

In vitro assays showed that derivatives of this compound effectively inhibited COX enzymes, leading to decreased inflammatory responses in cellular models. This finding supports its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The target compound’s dihydropyridine core distinguishes it from other benzo[d][1,3]dioxol-containing analogs. For example:

  • Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) replaces the dihydropyridine with a thiazole ring and introduces a cyclopropane-carboxamide group, enhancing rigidity .
  • N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide features a biphenyl-thiazole core, which may improve π-π stacking interactions compared to the dihydropyridine system .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide Dihydropyridine Benzyloxy, Methyl, Benzo[d][1,3]dioxolmethyl ~435.4 (calculated) Not reported
Compound 74 Thiazole-Cyclopropane 4-Methoxyphenyl, 4-(Pyrrolidin-1-yl)benzoyl 591.14 20%
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Thiazole-Biphenyl Biphenyl-4-carbonyl, Pyridin-3-yl 591.14 Not reported

Critical Analysis of Structural and Functional Divergences

  • Electron-Withdrawing vs.
  • Ring Strain : The dihydropyridine core’s planar structure may reduce steric hindrance compared to cyclopropane-containing analogs, favoring different binding conformations .
  • Synthetic Complexity : The target’s dihydropyridine synthesis likely requires oxidation steps (e.g., IBX, as in ), whereas thiazole analogs rely on HATU-mediated couplings, affecting scalability .

Q & A

Q. What are the common synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?

The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with pyridine intermediates. A key step is the use of coupling agents (e.g., DCC or EDC) to facilitate amide bond formation under inert atmospheres. Controlled temperatures (e.g., 0–25°C) and solvents like dimethylformamide (DMF) are critical for yield optimization. Reaction progress is monitored via thin-layer chromatography (TLC), with purification by column chromatography .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to identify proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What are the solubility and stability profiles under varying pH conditions?

Experimental studies on analogous compounds show pH-dependent solubility: higher solubility in polar aprotic solvents (e.g., DMSO) at neutral pH. Stability assays under acidic (pH 3) and alkaline (pH 9) conditions reveal degradation via hydrolysis of the benzyloxy group, requiring storage at 4°C in anhydrous environments .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

Optimization involves:

  • Solvent selection : DMF enhances reaction efficiency over dichloromethane due to better solubility of intermediates.
  • Catalyst use : Triethylamine (TEA) as a base improves coupling reaction rates.
  • Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions.
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves closely eluting impurities .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability, serum concentration). Reproduce experiments using standardized protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. What computational approaches are used for target identification?

Molecular docking (AutoDock Vina) models interactions with potential targets (e.g., cyclooxygenase-2), guided by the compound’s benzo[d][1,3]dioxole moiety. Molecular dynamics simulations (AMBER) assess binding stability over 100 ns trajectories. Pharmacophore mapping identifies critical hydrogen-bonding and hydrophobic features .

Q. How to design structure-activity relationship (SAR) studies for enhanced activity?

  • Substituent modification : Replace the benzyloxy group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Scaffold hopping : Introduce a thiadiazole ring (as in ) to enhance π-π stacking with aromatic residues in target proteins.
  • In vitro profiling : Test derivatives against panels of enzymes (e.g., proteases, oxidases) to identify selectivity trends .

Q. How to address stability issues in biological assays?

  • Stabilizers : Add 0.1% BSA to buffer solutions to prevent nonspecific adsorption.
  • Light sensitivity : Conduct experiments under amber light to avoid photodegradation of the dihydropyridine core.
  • Temperature control : Use pre-equilibrated media at 37°C to minimize thermal decomposition during cell-based assays .

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